molecular formula C19H23N5 B3913048 5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-3-isobutyl-1-phenyl-1H-1,2,4-triazole

5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-3-isobutyl-1-phenyl-1H-1,2,4-triazole

Cat. No.: B3913048
M. Wt: 321.4 g/mol
InChI Key: XVYNRLJCZXXROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole compounds is a topic of ongoing research, with recent advances focusing on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . The InChI code for a similar compound, 1-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methanamine, is 1S/C8H13N3/c9-5-8(1-2-8)6-11-4-3-10-7-11/h3-4,7H,1-2,5-6,9H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole compounds depend on their specific structure. For example, 1-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methanamine has a molecular weight of 151.21 and is a liquid at room temperature .

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. Imidazole rings are found in many biologically active molecules, such as histidine and various enzymes .

Safety and Hazards

The safety and hazards associated with imidazole compounds depend on their specific structure and use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions of research into imidazole compounds are likely to involve the development of new synthetic methods and the exploration of their potential uses in medicine and other fields .

Properties

IUPAC Name

5-[1-(imidazol-1-ylmethyl)cyclopropyl]-3-(2-methylpropyl)-1-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-15(2)12-17-21-18(24(22-17)16-6-4-3-5-7-16)19(8-9-19)13-23-11-10-20-14-23/h3-7,10-11,14-15H,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYNRLJCZXXROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=N1)C2(CC2)CN3C=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-3-isobutyl-1-phenyl-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-3-isobutyl-1-phenyl-1H-1,2,4-triazole
Reactant of Route 3
5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-3-isobutyl-1-phenyl-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-3-isobutyl-1-phenyl-1H-1,2,4-triazole
Reactant of Route 5
5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-3-isobutyl-1-phenyl-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-3-isobutyl-1-phenyl-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.